molecular formula C10H10Cl2OS B14042525 1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14042525
M. Wt: 249.16 g/mol
InChI Key: AWFFRZJUTKXPQJ-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one is a chlorinated propanone derivative featuring a 4-chloro-2-(methylthio)phenyl substituent. The methylthio (-SMe) group at the 2-position of the chlorinated aromatic ring introduces steric and electronic effects that influence reactivity and physicochemical properties.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-(4-chloro-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,1-2H3

InChI Key

AWFFRZJUTKXPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Cl)SC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one typically involves several steps. One common method includes the reaction of 4-chloro-2-(methylthio)aniline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chloro groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and methylthio groups play a crucial role in its reactivity and binding affinity. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared backbones or functional groups:

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

  • Structure : Features a 4-methoxyphenyl hydrazinylidene group instead of the 4-chloro-2-(methylthio)phenyl moiety.
  • Synthesis: Prepared via reaction of methyl 2-chloro-3-oxobutanoate with substituted diazonium salts, yielding hydrazonoyl chlorides. This method is adaptable to other aryl substituents .
  • Properties :
    • Planar molecular geometry with intermolecular N–H⋯O hydrogen bonding, enhancing crystal stability .
    • The methoxy (-OMe) group is electron-donating, contrasting with the electron-withdrawing chloro (-Cl) and moderately electron-donating methylthio (-SMe) groups in the target compound.
  • Applications : Intermediate for pyrazole synthesis, leveraging the reactivity of the hydrazinylidene group .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

  • Structure: Contains a 4-chlorophenyl group and a cyclopropyl substituent on the propanone backbone.
  • Synthesis : Derived from Claisen-Schmidt condensation or analogous ketone-forming reactions .
  • Properties :
    • Higher lipophilicity due to the cyclopropyl group, as determined by HPLC log k values (methodology in ).
    • Lacks the methylthio group, reducing steric hindrance compared to the target compound.

Derivatives with Pyridinyl/Pyrimidinyl Substituents (e.g., 4-chloro-2-(6-methylthiopyridin-3-yl)phenyl)

  • Structure : Aryl groups with heterocyclic substituents (e.g., pyridinyl, pyrimidinyl) at the 2-position of the chlorophenyl ring.
  • Synthesis : Involves coupling reactions between chlorophenyl intermediates and heterocyclic building blocks, as seen in patent literature .
  • Methylthio groups enhance lipophilicity and may improve bioavailability compared to purely aromatic substituents .
  • Applications : Pharmaceutical compositions targeting specific receptors, highlighting the role of substituents in drug design .

Comparative Analysis Table

Property 1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Chloro-2-(6-methylthiopyridin-3-yl)phenyl Derivatives
Key Substituents 4-Cl, 2-SMe 4-OMe, hydrazinylidene 4-Cl, cyclopropyl 4-Cl, 2-heterocyclic (e.g., pyridinyl)
Electronic Effects -Cl (electron-withdrawing), -SMe (moderate donating) -OMe (electron-donating) -Cl (electron-withdrawing) Heterocyclic groups (variable electronic effects)
Lipophilicity (log P) High (inferred from -SMe) Moderate (due to -OMe) High (cyclopropyl) Variable (depends on heterocycle)
Synthetic Route Likely diazonium coupling or hydrazonoyl chloride formation Diazonium salt reaction Claisen-Schmidt condensation Cross-coupling reactions
Applications Heterocyclic intermediate, potential pharmaceuticals Pyrazole precursor Biological activity screening Targeted drug candidates

Research Findings and Implications

  • Reactivity: Hydrazinylidene derivatives (e.g., ) exhibit higher reactivity toward cyclization, whereas propanones with cyclopropyl groups (e.g., ) may prioritize stability.
  • Structural Insights: Crystallographic data from analogs (e.g., planar hydrazonoyl chlorides ) suggest that the target compound’s conformation and packing could be influenced by similar hydrogen-bonding networks.

Biological Activity

1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOSC_{10}H_{11}ClOS. It is a derivative of phenylpropanone, characterized by a chlorine atom and a methylthio group attached to the aromatic ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

PropertyValue
Molecular FormulaC10H11ClOSC_{10}H_{11}ClOS
Molecular Weight214.71 g/mol
IUPAC Name1-(4-chloro-2-methylsulfanylphenyl)propan-2-one
InChI KeyJEYKUJRUOHMTMO-UHFFFAOYSA-N
Canonical SMILESCC(=O)CC1=C(C=C(C=C1)Cl)SC

Synthesis

The synthesis of 1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one can be achieved through various methods. A common synthetic route involves the Friedel-Crafts acylation of 4-chloro-2-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires careful control of temperature and anhydrous conditions to minimize side reactions.

The biological activity of this compound largely stems from its ability to interact with specific molecular targets, particularly enzymes. The chlorine and methylthio groups enhance its binding affinity to enzyme active sites, potentially leading to inhibition of enzymatic activity. This interaction can alter various biochemical pathways, making it a valuable compound for further research in drug development .

Anticancer Activity

Research has indicated that compounds similar to 1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values ranging from 13.23 μM to over 200 μM against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism often involves apoptosis induction and cell cycle arrest, particularly at the G0/G1 and G2/M phases .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of related compounds on three cancer cell lines: HCT-116, MCF-7, and HeLa. The results demonstrated a concentration-dependent increase in apoptosis among treated cells, indicating that these compounds could serve as potential chemotherapeutic agents .

Enzyme Inhibition Studies

In enzyme inhibition assays, 1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one has been shown to inhibit specific enzymes involved in metabolic pathways. These findings suggest that this compound could be utilized in the development of enzyme inhibitors for therapeutic purposes .

Comparative Analysis

To understand the uniqueness of 1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one, it is beneficial to compare it with similar compounds:

CompoundSimilaritiesDifferences
1-(4-Methylthio)phenylpropan-2-oneSimilar structureLacks chlorine atom
1-(4-Chlorophenyl)propan-2-oneSimilar structureLacks methylthio group
1-(4-Chloro-2-methylthio)phenylethanoneSimilar structureHas an ethanone group instead

The presence of both chlorine and methylthio groups in 1-Chloro-1-(4-chloro-2-(methylthio)phenyl)propan-2-one contributes to its distinct chemical reactivity and biological activity, enhancing its potential as a versatile intermediate in organic synthesis and drug development .

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